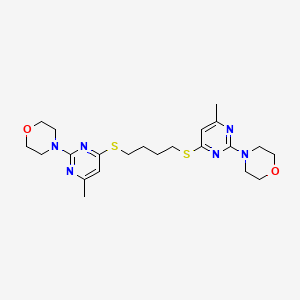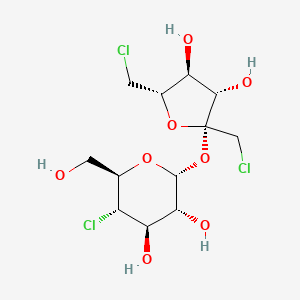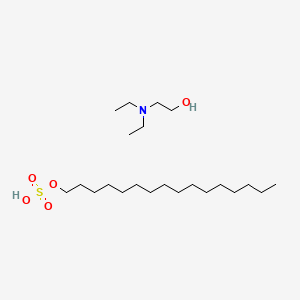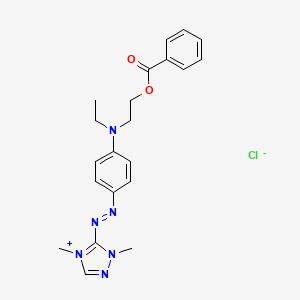
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride is a complex organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features an azo group, which is a functional group consisting of two nitrogen atoms connected by a double bond, and a benzoyloxy group, which is an ester of benzoic acid. The chloride ion serves as the counterion to balance the charge of the triazolium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with nitriles under acidic conditions to form the triazole ring.
Introduction of the Azo Group: The azo group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound to form the azo linkage.
Attachment of the Benzoyloxy Group: The benzoyloxy group can be introduced through an esterification reaction, where benzoic acid is reacted with an alcohol in the presence of an acid catalyst.
Formation of the Triazolium Salt: The final step involves the quaternization of the triazole ring with an alkyl halide, followed by the addition of a chloride ion to form the triazolium salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the specific conditions and reagents used.
Reduction: The azo group can be reduced to form amines, which can further react to form other derivatives.
Substitution: The triazolium ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of amines. Substitution reactions can result in the formation of various substituted triazolium salts.
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. It can also serve as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1H-1,2,4-Triazolium, 5-((4-((2-(benzoyloxy)ethyl)ethylamino)phenyl)azo)-1,4-dimethyl-, chloride can be compared with other similar compounds:
1,2,3-Triazolium Salts: These compounds have a similar triazole ring structure but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: These compounds share the same triazole ring but differ in the substituents attached to the ring.
List of Similar Compounds
- 1,2,3-Triazolium salts
- 1,2,4-Triazole derivatives
- 1,3,4-Triazole derivatives
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
73019-10-0 |
|---|---|
Fórmula molecular |
C21H25ClN6O2 |
Peso molecular |
428.9 g/mol |
Nombre IUPAC |
2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;chloride |
InChI |
InChI=1S/C21H25N6O2.ClH/c1-4-27(14-15-29-20(28)17-8-6-5-7-9-17)19-12-10-18(11-13-19)23-24-21-25(2)16-22-26(21)3;/h5-13,16H,4,14-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LNPWKCSGIGRSCC-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C=NN3C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


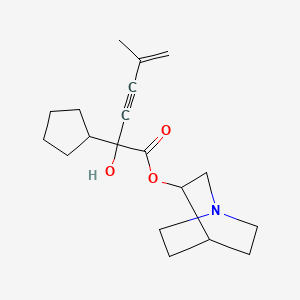

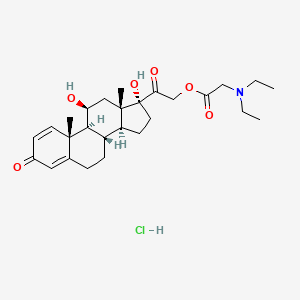



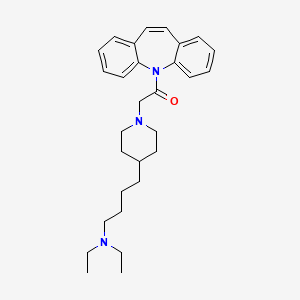

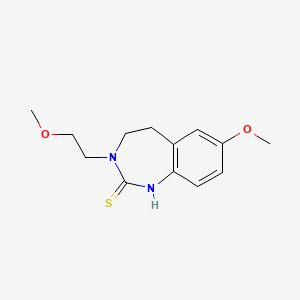

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)
